![molecular formula C12H14O2 B13971359 2-(3-Isopropenyl-phenyl)-[1,3]dioxolane CAS No. 153329-06-7](/img/structure/B13971359.png)
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane is a chemical compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This particular compound features a phenyl group substituted with an isopropenyl group at the 3-position, making it a unique derivative of dioxolane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropenyl-phenyl)-[1,3]dioxolane typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for dioxolanes, including this compound, often involve similar acetalization processes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol can enhance the yield and selectivity of the desired product .
化学反应分析
Types of Reactions
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or MCPBA.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or MCPBA in dichloromethane.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学研究应用
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(3-Isopropenyl-phenyl)-[1,3]dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The isopropenyl group may also participate in electrophilic or nucleophilic reactions, contributing to the compound’s bioactivity .
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-dioxolane: Similar structure but lacks the isopropenyl group.
2-Benzyl-1,3-dioxolane: Features a benzyl group instead of an isopropenyl group.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-(3-Isopropenyl-phenyl)-[1,3]dioxolane is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and potential bioactivity compared to other dioxolanes .
属性
CAS 编号 |
153329-06-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(3-prop-1-en-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8,12H,1,6-7H2,2H3 |
InChI 键 |
UGQQFPCOJFHOBX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=CC(=C1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



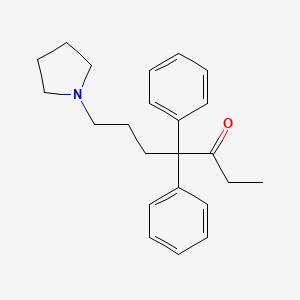
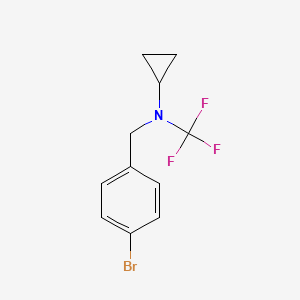

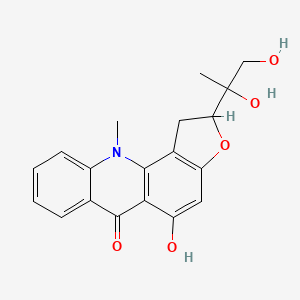
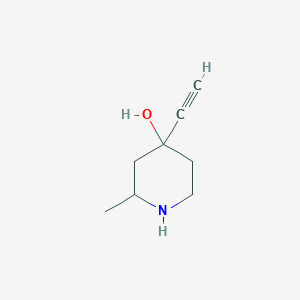
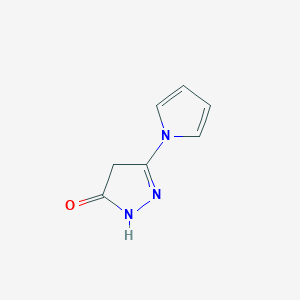
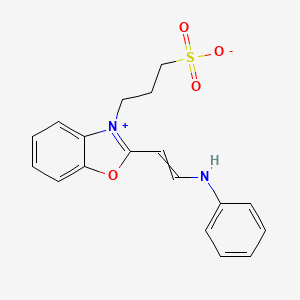

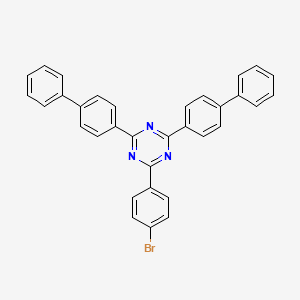
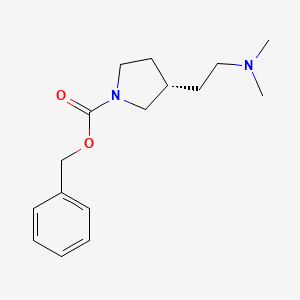
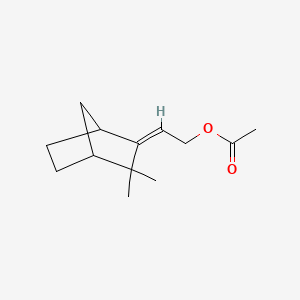

![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
